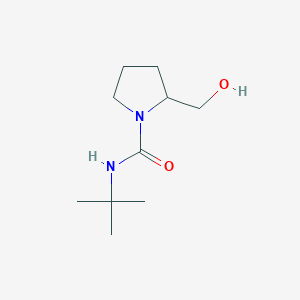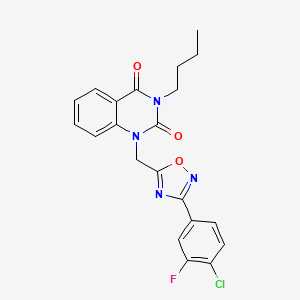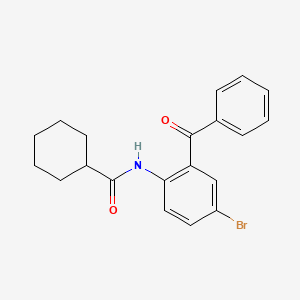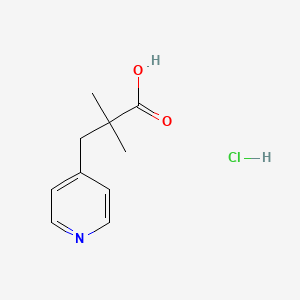
2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride (DMPC-HCl) is a chemical compound used in laboratory experiments, scientific research, and other applications. DMPC-HCl belongs to the class of chemicals known as pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in a ring with four other carbon atoms. DMPC-HCl is a colorless, odorless, and crystalline solid with a melting point of approximately 155°C. It is soluble in water and ethanol, and is relatively stable in air.
Scientific Research Applications
Corrosion Inhibition
2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride has been studied for its potential as a corrosion inhibitor. Research indicates its effectiveness in reducing corrosion rates in steel, particularly in hydrochloric acid solutions. This highlights its potential application in protecting metal surfaces in industrial environments (Bouklah et al., 2005).
Structural Diversity in Chemical Synthesis
The compound has also been used as a starting material in various alkylation and ring closure reactions. This process has been instrumental in creating a diverse library of compounds, demonstrating its versatility and utility in organic synthesis (Roman, 2013).
Pharmaceutical and Biomedical Analysis
In the field of pharmaceuticals and biomedical analysis, the compound has been utilized in methods like supercritical fluid chromatography. This application is particularly relevant for resolving racemic mixtures of carboxylic acids, which is crucial in the development of pharmaceutical compounds (Wu et al., 2016).
Reactivity in Organic Chemistry
The reactivity and structural properties of this compound have been a topic of interest in organic chemistry. Its role in generating pyridine derivatives and its involvement in various reaction mechanisms highlight its significance in the synthesis of complex organic molecules (Koch et al., 1990).
Antimicrobial and Antimycobacterial Activities
Research has explored the antimicrobial and antimycobacterial activities of derivatives of this compound. This points towards its potential application in developing new therapeutic agents targeting microbial infections (R.V.Sidhaye et al., 2011).
Mechanism of Action
Target of Action
Similar compounds such as 3-pyridinepropionic acid have been used as ligands to make coordination polymers . They have also been used as bidentate chelating agents for the chelation of rare-earth ions, Eu 3+ and Tb 3+ for the fluorescence enhancement in sol-gels .
Mode of Action
Based on the properties of similar compounds, it may interact with its targets through the formation of coordination polymers or through chelation of certain ions .
Biochemical Pathways
Similar compounds have been involved in the formation of coordination polymers and the chelation of rare-earth ions .
Result of Action
Similar compounds have been known to enhance fluorescence in sol-gels through the chelation of rare-earth ions .
properties
IUPAC Name |
2,2-dimethyl-3-pyridin-4-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2,9(12)13)7-8-3-5-11-6-4-8;/h3-6H,7H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJCNHLWQFIMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=NC=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B3008642.png)
![N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008645.png)
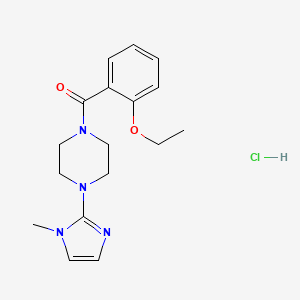
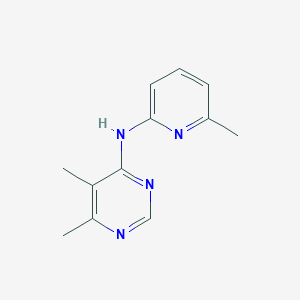
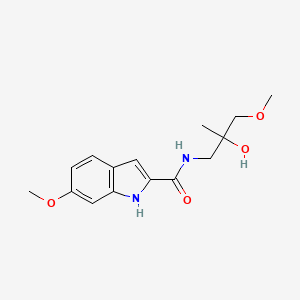
![2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3008652.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008653.png)
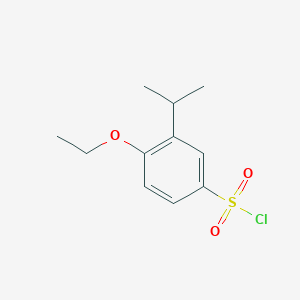
![6-Cyclopropyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008655.png)

